molecular formula C5H6FN3O2 B2800919 1-(2-fluoroethyl)-3-nitro-1H-pyrazole CAS No. 1429419-08-8

1-(2-fluoroethyl)-3-nitro-1H-pyrazole

Cat. No.: B2800919
CAS No.: 1429419-08-8
M. Wt: 159.12
InChI Key: WBWPGVQNCGXJCE-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core Structures in Diverse Fields of Chemical Science

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of functional molecules. uni.lu This scaffold is prevalent in numerous compounds exhibiting a wide array of biological and pharmacological activities. acs.org Its versatility stems from its aromatic nature, the presence of both hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions. nih.gov

The pyrazole nucleus is a key component in many approved pharmaceutical agents, underscoring its importance in medicinal chemistry. uni.lu Derivatives of pyrazole have demonstrated applications as anti-inflammatory, analgesic, antimicrobial, and antitumor agents, among others. organic-chemistry.orgasianpubs.org This broad spectrum of activity has cemented the pyrazole scaffold as a "privileged structure" in drug discovery, signifying its ability to bind to a variety of biological targets. nih.gov

Table 1: Selected Therapeutic Applications of Pyrazole-Containing Compounds

Therapeutic Area Example Compound Class
Anti-inflammatory Non-steroidal anti-inflammatory drugs (NSAIDs)
Analgesic Opioid and non-opioid pain relievers
Antimicrobial Antibacterial and antifungal agents
Anticancer Kinase inhibitors and other targeted therapies

Contextualization of Nitro-Substituted Pyrazoles in Advanced Chemical Applications

The introduction of a nitro group onto the pyrazole ring significantly modulates its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule and provide a handle for further chemical transformations. Nitropyrazoles are important intermediates in the synthesis of more complex heterocyclic systems and have been investigated for their potential in materials science, particularly in the development of energetic materials. google.commdpi.com

In the context of medicinal chemistry, nitro-substituted pyrazoles have been explored for various therapeutic applications. The nitro group can influence the binding affinity of a molecule to its target receptor and can also be a key pharmacophoric element. For instance, novel nitro-substituted triaryl pyrazole derivatives have been synthesized and evaluated as potential estrogen receptor ligands. nih.gov

Rationale for Research Focus on 1-(2-fluoroethyl)-3-nitro-1H-pyrazole as a Privileged Chemical Entity

The specific focus on this compound arises from the strategic incorporation of a fluoroethyl group at the N1 position of the 3-nitropyrazole core. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal and agrochemical research to enhance a compound's metabolic stability, lipophilicity, and binding affinity.

The presence of the 2-fluoroethyl substituent is anticipated to confer several advantageous properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the molecule.

Lipophilicity: Fluorine substitution can significantly alter the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Control: The electronegativity of the fluorine atom can influence the conformation of the ethyl chain through gauche effects, potentially leading to a more favorable orientation for binding to a biological target.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for N-alkylation of pyrazoles. A plausible synthetic approach involves the reaction of 3-nitro-1H-pyrazole with a suitable fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate, in the presence of a base. This method is analogous to the synthesis of similar N-substituted nitropyrazoles. nih.gov

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 1429419-08-8
Molecular Formula C5H6FN3O2
Molecular Weight 159.12 g/mol
Purity 95%

Data sourced from chemical supplier information. fluorochem.co.ukcymitquimica.com

The combination of the biologically active nitropyrazole core with the pharmacokinetically favorable fluoroethyl group makes this compound a compelling candidate for further investigation in various fields of chemical research, particularly in the development of novel therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoroethyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWPGVQNCGXJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2 Fluoroethyl 3 Nitro 1h Pyrazole and Analogues

Precursor Synthesis Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a foundational step in the synthesis of 1-(2-fluoroethyl)-3-nitro-1H-pyrazole. This is typically achieved through condensation reactions that form the five-membered heterocyclic structure.

Cyclocondensation Reactions in Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a primary and straightforward method for creating polysubstituted pyrazoles. mdpi.combeilstein-journals.org This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.combeilstein-journals.orgnih.gov The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the hydrazine and the dicarbonyl precursor. mdpi.com

Key precursors for this reaction include β-diketones, α,β-unsaturated ketones, and acetylenic ketones. mdpi.com When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield a mixture of two regioisomers. mdpi.com However, reaction conditions can be optimized to favor the formation of a specific isomer. For instance, in the synthesis of certain trifluoromethyl-substituted pyrazoles, conducting the reaction in N,N-dimethylacetamide with an acid medium can lead to good yields and high regioselectivity. nih.gov

Modern variations of this classic reaction have been developed to improve efficiency and scope. Multicomponent reactions (MCRs) that generate the 1,3-dicarbonyl compound in situ before condensation with hydrazine offer a streamlined approach to pyrazole synthesis. beilstein-journals.orgnih.gov Microwave-assisted and solvent-free conditions have also been successfully employed to synthesize 3,5-disubstituted-1H-pyrazoles, demonstrating the adaptability of the cyclocondensation strategy. mdpi.com

Utilization of Hydrazine Derivatives in Pyrazole Annulation

Hydrazine and its derivatives are essential bidentate nucleophiles in the formation of the pyrazole ring, providing the two adjacent nitrogen atoms required for the heterocycle. mdpi.com The reaction with 1,3-dielectrophilic species, such as 1,3-dicarbonyls or α,β-unsaturated carbonyl compounds, leads to the formation of the pyrazole or pyrazoline ring system. mdpi.comnih.gov

The choice of hydrazine derivative is crucial as it determines the substituent on one of the nitrogen atoms of the final pyrazole ring. For the synthesis of the parent 3-nitro-1H-pyrazole, unsubstituted hydrazine is typically used in the initial ring formation, with the N-substitution occurring later in the synthetic sequence.

When α,β-unsaturated ketones are used as the 1,3-dielectrophile, the initial product is often a pyrazoline, which must then be oxidized to form the aromatic pyrazole ring. mdpi.comnih.gov Various oxidizing agents can be employed for this transformation. In some cases, the reaction can be designed such that the elimination of a leaving group from the intermediate pyrazoline directly yields the pyrazole. mdpi.com

Table 1: Examples of Precursors in Cyclocondensation Reactions for Pyrazole Synthesis This table is generated based on the detailed research findings in the text.

1,3-Dielectrophile Type Hydrazine Derivative Product Type Reference
1,3-Diketone (e.g., Acetylacetone) Substituted Hydrazine 1,3,5-Substituted Pyrazole mdpi.com
α,β-Unsaturated Ketone (e.g., Chalcone) Phenylhydrazine Pyrazoline (requires oxidation) mdpi.comnih.gov
Acetylenic Ketone Hydrazine Derivative Mixture of Regioisomeric Pyrazoles mdpi.com
β-Ketoester Methylhydrazine Regioselectively Substituted Pyrazole beilstein-journals.orgnih.gov

Introduction of the Nitro Group on the Pyrazole Scaffold

The introduction of a nitro group onto the pyrazole ring is a critical step that significantly influences the chemical properties of the molecule. This is typically achieved through electrophilic nitration.

Regioselective Nitration Techniques

The nitration of pyrazole can yield different isomers, and achieving regioselectivity for the 3-position is paramount for the synthesis of the target compound. A common and effective method involves a two-step process: initial nitration at the N1 position to form N-nitropyrazole, followed by a thermal or acid-catalyzed rearrangement. nih.govgoogle.com This rearrangement predominantly yields 3-nitro-1H-pyrazole. nih.gov

Direct nitration of the pyrazole ring often leads to 4-nitropyrazole, especially under conditions like fuming nitric acid and sulfuric acid. nih.gov Therefore, the N-nitration/rearrangement sequence is the preferred route for obtaining the 3-nitro isomer. The initial N-nitration can be accomplished using nitrating agents such as a mixture of nitric acid and acetic anhydride (B1165640). nih.govgoogle.com

The stability and reactivity of the pyrazole ring, influenced by existing substituents, play a significant role in the outcome of nitration. The presence of activating or deactivating groups can direct the incoming nitro group to specific positions. For the unsubstituted pyrazole ring, the N-nitration/rearrangement pathway provides a reliable method for accessing the 3-nitro derivative. nih.gov

Optimization of Nitration Conditions for 3-Nitro-1H-pyrazole Derivatives

Optimizing the conditions for the rearrangement of N-nitropyrazole is crucial for maximizing the yield of 3-nitro-1H-pyrazole. The reaction is typically carried out by heating N-nitropyrazole in an organic solvent. nih.gov Solvents such as benzonitrile (B105546) or n-octanol have been used effectively for this thermal rearrangement, with reported yields as high as 91%. nih.govchemicalbook.com

The synthesis of N-nitropyrazole itself can be optimized by careful control of reaction conditions. A common procedure involves adding pyrazole to a mixture of glacial acetic acid, fuming nitric acid, and acetic anhydride at a controlled temperature, typically between 20-40°C. google.com

For the nitration of pyrazole derivatives that already contain substituents, the choice of nitrating agent and reaction conditions is critical to control regioselectivity. For example, the nitration of 3,5-dimethyl-1H-pyrazole is first performed at the 4-position before further transformations. nih.govnih.gov This highlights the importance of a step-wise approach to synthesizing highly substituted nitropyrazoles. Continuous flow reactors have also been explored for nitration reactions to improve safety and control over highly exothermic processes, allowing for optimization of parameters like temperature, residence time, and reactant concentrations. beilstein-journals.org

Table 2: Optimized Conditions for the Synthesis of 3-Nitro-1H-pyrazole This table is generated based on the detailed research findings in the text.

Step Reagents Solvent Temperature Time Yield Reference
N-Nitration Pyrazole, Fuming HNO₃, Acetic Anhydride, Glacial Acetic Acid Glacial Acetic Acid 25-28 °C 3 hours 84.5% google.com
Rearrangement 1-Nitropyrazole Benzonitrile 180 °C (Reflux) 2-3 hours 91% chemicalbook.com

Fluoroethylation Strategies for N-Substitution

The final step in the synthesis of this compound is the introduction of the 2-fluoroethyl group onto the N1 position of the 3-nitropyrazole ring. This is typically achieved through an N-alkylation reaction.

The N-alkylation of pyrazoles, particularly those with an acidic N-H proton like 3-nitropyrazole, is generally carried out under basic conditions. A base is used to deprotonate the pyrazole nitrogen, forming a pyrazolide anion which then acts as a nucleophile. This anion subsequently reacts with a suitable electrophile, in this case, a 2-fluoroethylating agent such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate.

A systematic study on the N-substitution of 3-substituted pyrazoles has shown that using a potassium carbonate (K₂CO₃) base in a dimethyl sulfoxide (B87167) (DMSO) solvent system can achieve regioselective N1-alkylation. acs.org The choice of solvent and base is critical to control the regioselectivity, as N-alkylation can potentially occur at either of the two nitrogen atoms in unsymmetrically substituted pyrazoles. For 3-substituted pyrazoles, alkylation generally favors the N1 position due to steric hindrance at the N2 position. acs.org The development of fluorinated pyrazoles has become increasingly important, with numerous synthetic approaches being developed in recent years. nih.govacs.org

While direct alkylation is the most common method, alternative strategies for synthesizing N-substituted fluorinated pyrazoles exist, including multicomponent reactions where fluoroalkylamines are used as starting materials. rsc.org However, for the specific synthesis of this compound, the direct alkylation of 3-nitro-1H-pyrazole remains the most direct and widely applicable approach.

Nucleophilic Fluorination Approaches for Fluoroethyl Group Introduction

The introduction of a fluorine atom into an ethyl side chain is most commonly achieved via nucleophilic substitution. This approach typically involves the conversion of a precursor, such as a 2-hydroxyethyl group, into a 2-fluoroethyl moiety. The hydroxyl group is first transformed into a good leaving group, such as a tosylate, mesylate, or halide, which is subsequently displaced by a fluoride (B91410) ion.

Common fluorinating agents for this transformation include alkali metal fluorides like potassium fluoride (KF), often used in conjunction with a phase-transfer catalyst to enhance its nucleophilicity, or more specialized reagents like diethylaminosulfur trifluoride (DAST) and its analogues.

Table 1: Representative Nucleophilic Fluorination Reactions for Azole Side Chains

Precursor Reagent(s) Product Notes
1-(2-Hydroxyethyl)-3-nitro-1H-pyrazole DAST or Deoxo-Fluor® This compound Direct conversion of the alcohol to the fluoride.

Direct and Indirect Methods for Attaching the 2-Fluoroethyl Moiety

The formation of the N-C bond between the pyrazole ring and the 2-fluoroethyl group can be accomplished through either direct or indirect strategies. researchgate.net

Direct Alkylation: This method involves the reaction of a 3-nitropyrazole salt with a 2-fluoroethyl electrophile, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The reaction is a standard N-alkylation of a heterocyclic amine. A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two ring nitrogen atoms (N1 or N2). The presence of a substituent at the C3 position, like the nitro group, influences the electronic and steric environment, which can direct the incoming alkyl group preferentially to the N1 position. The choice of base, solvent, and counter-ion can also affect the ratio of N1 to N2 alkylated products.

Indirect Alkylation: An alternative, two-step approach is often employed for synthetic convenience. This involves first alkylating 3-nitropyrazole with a reagent containing a masked or precursor functional group, such as 2-bromoethanol. The resulting 1-(2-hydroxyethyl)-3-nitro-1H-pyrazole is then subjected to a nucleophilic fluorination reaction, as described in section 2.3.1, to convert the hydroxyl group into the desired fluorine atom.

Derivatization and Functionalization of the Pyrazole Ring System

The this compound scaffold serves as a versatile platform for further chemical modification. Functionalization can be targeted at the pyrazole ring itself or at its side-chain substituents.

Modification at the Pyrazole C-4 Position

The pyrazole ring can undergo electrophilic substitution reactions, with the C-4 position being the most electron-rich and thus the most susceptible to attack. quora.com While the electron-withdrawing nitro group at the C-3 position deactivates the ring towards electrophilic attack, reactions at the C-4 position are still feasible under appropriate conditions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.com Applying this reaction to this compound would yield the corresponding 4-carbaldehyde derivative, a valuable intermediate for further synthesis. researchgate.net

Halogenation: Electrophilic halogenation, particularly bromination, can be achieved at the C-4 position. Reaction with reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid can introduce a bromine atom, affording 4-bromo-1-(2-fluoroethyl)-3-nitro-1H-pyrazole. researchgate.net

Table 2: Electrophilic Substitution at the C-4 Position of Pyrazole Analogues

Substrate Reagent(s) Product Reaction Type
1-Substituted-3-nitropyrazole POCl₃, DMF 1-Substituted-3-nitro-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation

Functionalization through Side-Chain Alterations

The nitro group at the C-3 position is a key functional handle for derivatization. Its reduction to an amino group is one of the most important transformations, yielding a highly versatile synthetic intermediate.

Reduction of the Nitro Group: The conversion of the 3-nitro group to a 3-amino group can be accomplished using various reducing agents. Standard methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid. tandfonline.comresearchgate.net The resulting 1-(2-fluoroethyl)-1H-pyrazol-3-amine is a nucleophilic building block for constructing more complex molecules.

Formation of Fused Heterocyclic Systems Containing the Pyrazole Moiety

The 1-(2-fluoroethyl)-1H-pyrazol-3-amine intermediate is a prime precursor for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are scaffolds of significant interest. nih.govmdpi.com

Pyrazolo[3,4-d]pyrimidines: The 1,2-diamine-like functionality of 3-aminopyrazoles allows for the construction of a fused pyrimidine (B1678525) ring. Cyclocondensation with various one-carbon or three-carbon synthons is commonly employed. For instance, heating the aminopyrazole with formamide or triethyl orthoformate can yield the corresponding pyrazolo[3,4-d]pyrimidine. researchgate.netnih.govrsc.org Reaction with β-dicarbonyl compounds or their equivalents followed by cyclization is another established route. rsc.org

Pyrazolo[3,4-b]pyridines: The pyridine (B92270) ring can be fused to the pyrazole core by reacting the 3-aminopyrazole (B16455) with 1,3-dielectrophilic species. researchgate.net A common strategy is the Friedländer annulation, which involves the condensation of the aminopyrazole with an α,β-unsaturated ketone or aldehyde. mdpi.com This reaction typically proceeds under acid or base catalysis to afford the corresponding pyrazolo[3,4-b]pyridine derivative. nih.govmdpi.com

Table 3: Synthesis of Fused Heterocycles from 3-Aminopyrazole Precursors

Precursor Reagent(s) Fused System
1-Substituted-1H-pyrazol-3-amine Formamide or Triethyl orthoformate 1-Substituted-1H-pyrazolo[3,4-d]pyrimidine
1-Substituted-1H-pyrazol-3-amine 1,3-Diketone (e.g., acetylacetone) 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine

Radiochemistry and Radiolabeling Approaches for Positron Emission Tomography Pet Applications

Strategies for Incorporating Fluorine-18 (B77423) into Pyrazole (B372694) Scaffolds

The incorporation of fluorine-18 into molecules like 1-(2-fluoroethyl)-3-nitro-1H-pyrazole can be achieved through two main strategies: direct and indirect radiofluorination. mdpi.com Direct methods involve the substitution of a leaving group on a precursor molecule directly with [¹⁸F]fluoride. Indirect methods, often referred to as prosthetic group labeling, involve pre-labeling a small building block which is then attached to the target molecule. mdpi.comrsc.org

Nucleophilic substitution is the most prevalent method for introducing fluorine-18 into aromatic and heteroaromatic systems. mdpi.comradiologykey.com This process typically uses no-carrier-added [¹⁸F]fluoride, which offers high specific activity, a crucial factor when imaging low-density biological targets like receptors. nih.gov The reaction involves the displacement of a suitable leaving group on a precursor molecule by the [¹⁸F]fluoride ion.

For pyrazole scaffolds, and specifically for a 3-nitropyrazole derivative, the nitro group itself can serve as both a key pharmacophore (for hypoxia targeting) and an activating group. Electron-withdrawing groups, such as nitro groups, activate the aromatic ring towards nucleophilic substitution (SₙAr), facilitating the displacement of a leaving group (e.g., another nitro group, a halogen, or a sulfonate) at an adjacent position. radiologykey.com Alternatively, direct fluorination can occur on an alkyl chain attached to the pyrazole ring, where a leaving group is displaced via an Sₙ2-type reaction. nih.gov

Recent advancements have also highlighted the use of copper-mediated radiofluorination, which can proceed under milder conditions and expand the scope of accessible radiotracers. nih.govumich.edu This technique has been successfully applied to various heterocyclic systems and represents a viable strategy for labeling pyrazole precursors. researchgate.net

An effective indirect strategy for synthesizing [¹⁸F]this compound involves the use of ¹⁸F-labeled building blocks, also known as prosthetic groups. mdpi.com Among the most widely used is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). rsc.orgresearchgate.net This reagent is valued for its high reactivity towards nucleophilic functional groups like phenols, amides, and, relevant to this context, the nitrogen on a pyrazole ring. rsc.orgresearchgate.net

The synthesis of [¹⁸F]this compound would proceed via a two-step approach:

Synthesis of the Building Block: [¹⁸F]FETos is first prepared through nucleophilic substitution of [¹⁸F]fluoride on a suitable precursor, ethylene-1,2-ditosylate. nih.gov

Conjugation to the Scaffold: The purified [¹⁸F]FETos is then reacted with the 3-nitro-1H-pyrazole precursor. The nucleophilic nitrogen of the pyrazole ring displaces the tosylate group on the [¹⁸F]fluoroethyl moiety, forming the desired product. mdpi.com

This building block approach is advantageous as the initial radiofluorination step can be optimized independently, and the versatile [¹⁸F]FETos can be used to label a wide variety of molecules. rsc.orgresearchgate.net

Table 1: Comparison of Radiofluorination Strategies

StrategyDescriptionPrecursor ExampleKey Features
Direct Nucleophilic Fluorination [¹⁸F]Fluoride directly displaces a leaving group on the final molecule's precursor.1-(2-tosyloxyethyl)-3-nitro-1H-pyrazoleSingle-step labeling; requires stable precursor under labeling conditions.
Indirect (Building Block) Method A small molecule (e.g., fluoroethyl tosylate) is radiolabeled first and then attached to the pyrazole scaffold.3-nitro-1H-pyrazole + [¹⁸F]Fluoroethyl tosylateVersatile; modular; may involve more steps and purification.

Radiosynthetic Yield and Purity Considerations

The successful translation of a PET tracer from bench to clinic hinges on the development of a reliable and efficient radiosynthesis that consistently provides the final product with high radiochemical yield and purity. nih.govnih.gov

Radiochemical yield (RCY) is a measure of the efficiency of the radiolabeling reaction, corrected for radioactive decay. Maximizing RCY is crucial for producing sufficient activity for imaging studies from a single cyclotron run. Optimization involves systematically adjusting various reaction parameters. nih.gov

Key parameters for optimization include:

Reaction Temperature: Higher temperatures often increase reaction rates, but can also lead to decomposition of the precursor or product. For instance, in the synthesis of [¹⁸F]FETos, temperatures around 130°C are common, but careful optimization is needed to minimize volatile side-products. nih.gov

Solvent: The choice of solvent is critical for dissolving reactants and facilitating the nucleophilic substitution. Aprotic polar solvents like dimethylsulfoxide (DMSO) or acetonitrile (B52724) are typically used. researchgate.net

Base: For reactions involving deprotonation of a pyrazole nitrogen, the choice and amount of base (e.g., potassium carbonate) are important.

Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but extended times can lead to degradation and lower yields due to radioactive decay. mdpi.com

Radiochemical purity is defined as the proportion of the total radioactivity in the final product that is present in the desired chemical form. radiologykey.com It is a critical quality control parameter, as radiochemical impurities can lead to altered biodistribution, poor image quality, and unnecessary radiation dose to the patient. radiologykey.com

The standard method for assessing radiochemical purity is High-Performance Liquid Chromatography (HPLC). A radio-HPLC system consists of an HPLC coupled with a radioactivity detector. This allows for the separation of the desired radiolabeled product from unlabeled precursors, radiolabeled by-products, and unreacted [¹⁸F]fluoride. radiologykey.comescholarship.org The identity of the product is confirmed by comparing its retention time to that of a non-radioactive, authenticated standard compound.

Other chromatographic methods, such as thin-layer chromatography (TLC), can also be used for a more rapid, albeit less precise, assessment. More advanced techniques like microchip capillary electrophoresis are being explored as faster, more compact alternatives to traditional HPLC for quality control of PET tracers. escholarship.org A radiochemical purity of >99% is typically required for tracers intended for human use. mdpi.comnih.gov

Structural Analogs as Hypoxia Radiotracers

Tumor hypoxia, or low oxygen concentration, is a feature of many solid tumors and is associated with resistance to therapy and poor patient prognosis. nih.gov This has driven the development of PET tracers that can non-invasively identify and quantify hypoxic regions.

The foundational class of hypoxia radiotracers is based on the 2-nitroimidazole (B3424786) scaffold. nih.govresearchgate.net The most well-studied of these is [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO). nih.govmdpi.com The mechanism of action relies on the bioreduction of the nitro group under hypoxic conditions. In low-oxygen environments, the reduced radical anion is trapped intracellularly, leading to signal accumulation. In normoxic tissue, the radical is rapidly re-oxidized and clears from the cell. nih.gov

This compound is a structural analog of these established nitroimidazole agents. It shares the key nitro-heterocycle pharmacophore required for hypoxia-selective trapping. The pyrazole core offers a different chemical scaffold that may confer advantages in pharmacokinetic properties. nih.gov For example, high lipophilicity in some early nitroimidazole tracers led to slow clearance from normoxic tissues and low tumor-to-background ratios. nih.gov Newer agents like [¹⁸F]Fluoroazomycin arabinoside ([¹⁸F]FAZA) were developed to be more hydrophilic, improving imaging contrast. nih.govmdpi.com By modifying the core heterocycle from imidazole (B134444) to pyrazole and altering substituents, researchers aim to fine-tune properties like lipophilicity and metabolic stability to develop superior hypoxia imaging agents. nih.gov

Table 2: Key Hypoxia Radiotracers and Analogs

Compound NameClassKey Feature
[¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO)2-NitroimidazoleThe "gold standard" and most widely studied hypoxia tracer. nih.govmdpi.com
[¹⁸F]Fluoroazomycin arabinoside ([¹⁸F]FAZA)2-NitroimidazoleA more hydrophilic analog of [¹⁸F]FMISO with faster clearance. nih.gov
[¹⁸F]Fluoroerythronitroimidazole ([¹⁸F]FETNIM)2-NitroimidazoleAnother hydrophilic agent designed for better tumor-to-background ratios. nih.gov
This compound3-NitropyrazoleA structural analog being investigated for potentially improved pharmacokinetics.

Comparative Analysis with Established ¹⁸F-Labeled Nitroimidazole Tracers (e.g., [¹⁸F]FMISO, [¹⁸F]FAZA, [¹⁸F]NEFA)

The evaluation of a novel hypoxia PET tracer, such as a radiolabeled version of this compound, necessitates a thorough comparison with established clinical and preclinical agents. The gold standard and most extensively studied hypoxia tracer is [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO). nih.gov However, its clinical utility is somewhat hampered by its lipophilicity, which leads to slow clearance from normoxic tissues and results in images with only moderate contrast. mdpi.com This has spurred the development of second-generation, more hydrophilic 2-nitroimidazole analogues like [¹⁸F]Fluoroazomycin Arabinoside ([¹⁸F]FAZA) and [¹⁸F]Fluoroerythronitroimidazole ([¹⁸F]FETNIM), aimed at improving pharmacokinetic properties and enhancing signal-to-noise ratios. mdpi.comnih.gov

A key performance metric for hypoxia tracers is the tumor-to-background ratio, often measured as the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio. Higher ratios indicate better image contrast and clearer delineation of hypoxic regions. Studies have shown that [¹⁸F]FAZA generally displays significantly higher tumor-to-muscle and tumor-to-blood ratios compared to [¹⁸F]FMISO, which is attributed to its faster clearance from normal tissues. snmjournals.org For instance, in preclinical models, the T/M ratio for [¹⁸F]FAZA increased 7.6-fold between 10 and 180 minutes after injection, highlighting its favorable biokinetics. snmjournals.org In a direct comparison in non-small cell lung cancer patients, the mean maximum standardized uptake value (SUVmax) of [¹⁸F]FMISO was found to be greater than that of [¹⁸F]FAZA; however, both tracers showed a good correlation in identifying hypoxic volumes. mdpi.comnih.gov

Another important factor is the optimal imaging time post-injection. Due to its slow clearance, the best images with [¹⁸F]FMISO are typically acquired 2 to 4 hours after administration. d-nb.infonih.gov More hydrophilic tracers like [¹⁸F]FAZA and the third-generation tracer [¹⁸F]-HX4 can often provide comparable or better contrast at earlier time points. nih.govnih.gov For example, in dogs with spontaneous tumors, hypoxia was detectable at >60 minutes with [¹⁸F]FAZA, compared to >120 minutes with [¹⁸F]FMISO. nih.gov

The table below summarizes comparative data for established ¹⁸F-labeled nitroimidazole tracers, providing a benchmark for the evaluation of new chemical entities like ¹⁸F-labeled this compound.

TracerTumor-to-Muscle (T/M) RatioTumor-to-Blood (T/B) RatioOptimal Imaging Time (p.i.)Key Characteristics
[¹⁸F]FMISO 1.4 - 3.7 (preclinical, 1-3h p.i.) researchgate.net~1.2 - 1.6 (clinical) nih.gov2 - 4 hours d-nb.infonih.govGold standard, lipophilic, slow clearance mdpi.com
[¹⁸F]FAZA ~2.2 - 5.3 (preclinical) snmjournals.orgnih.gov~2.9 (preclinical) uclouvain.beEarlier than [¹⁸F]FMISO, ~2h nih.govMore hydrophilic, faster clearance, better contrast snmjournals.org
[¹⁸F]NEFA Data not widely availableData not widely availableNot specifiedAn alternative nitroimidazole tracer.

Design Principles for Hypoxia-Targeting Radiopharmaceuticals

The development of effective radiopharmaceuticals for imaging hypoxia is guided by several key design principles, rooted in the unique physiology of hypoxic cells. The most widely adopted strategy for targeting hypoxia involves the use of 2-nitroimidazole-based compounds. nih.gov

The fundamental mechanism relies on the bioreductive activation of the nitro group. In all cells, the nitroimidazole tracer can undergo a one-electron reduction by nitroreductase enzymes. In well-oxygenated (normoxic) tissues, this reduction is readily reversible as molecular oxygen can oxidize the resulting radical anion back to the parent compound. This allows the tracer to diffuse back out of the cell and be cleared from the tissue.

Conversely, under hypoxic conditions (low oxygen concentration), the radical anion undergoes further irreversible reduction steps, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules, such as proteins and DNA. This process effectively traps the radiotracer within the hypoxic cells. The rate of this trapping is inversely proportional to the oxygen concentration, providing a basis for quantitative imaging of hypoxia. aacrjournals.org

Based on this mechanism, the ideal hypoxia-targeting radiopharmaceutical should possess the following characteristics:

Optimal Electron Affinity: The molecule must have a sufficiently high electron affinity to be readily reduced in hypoxic cells but not so high that it is significantly reduced in normoxic tissues. The 2-nitroimidazole core is considered to have an optimal redox potential for this purpose.

Appropriate Lipophilicity: The tracer must be able to passively diffuse across the cell membrane to reach the intracellular nitroreductases. However, excessive lipophilicity, as seen with [¹⁸F]FMISO, can lead to slow clearance from non-target tissues and high background signal. mdpi.com Therefore, newer tracers are often designed with increased hydrophilicity to improve pharmacokinetics and achieve better tumor-to-background ratios. nih.govfrontiersin.org This can be achieved by incorporating polar functional groups, such as hydroxyls, sugars (as in [¹⁸F]FAZA), or triazole moieties (as in [¹⁸F]-HX4). frontiersin.orgmdpi.com

Efficient Radiolabeling: For PET imaging, the tracer must be labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F), due to its favorable half-life (109.7 minutes) and low positron energy. The synthesis and radiolabeling procedure should be efficient, rapid, and high-yielding to be practical for clinical use.

In Vivo Stability: The radiotracer must be stable in vivo, with minimal defluorination or metabolism into non-specific products that could degrade image quality.

Rapid Clearance from Normoxic Tissues: To achieve high-contrast images, the tracer should be rapidly cleared from the blood and normoxic tissues, primarily through renal or hepatobiliary excretion. This is a key area of improvement for second and third-generation hypoxia tracers over [¹⁸F]FMISO. nih.govsnmjournals.org

Mechanistic Studies of Bioactivity and Hypoxia Selectivity of Nitro Pyrazoles

Bioreductive Activation Mechanisms under Hypoxic Conditions

The defining characteristic of nitroaromatic compounds, including nitro-pyrazoles, is their ability to undergo bioreductive activation. mdpi.com This process is significantly more efficient in hypoxic tissues compared to well-oxygenated ones, forming the basis of their selective cytotoxicity. nih.gov

The activation of nitro-pyrazoles is initiated by the reduction of the nitro (NO2) group, a process catalyzed by a variety of cellular reductase enzymes. nih.gov These enzymes donate electrons to the nitro group, leading to its transformation into more reactive species. nih.gov Prominent among these enzymes are one-electron and two-electron reductases. nih.gov

One-electron reductases, such as NADPH:cytochrome P450 reductase, are flavoenzymes that play a crucial role. nih.govnih.gov In the absence of oxygen, these enzymes transfer a single electron to the nitro-pyrazole, forming a nitro radical anion. mdpi.com Under normoxic (normal oxygen) conditions, this radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, creating a futile cycle that prevents the accumulation of toxic metabolites. nih.gov This oxygen-dependent re-oxidation is a key factor in the hypoxia-selective action of these compounds.

Two-electron reductases, like NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase), can also contribute to the reduction process, although often at a slower rate for nitroaromatics compared to their preferred quinone substrates. nih.govsemanticscholar.org These enzymes catalyze a direct two-electron reduction, bypassing the oxygen-sensitive radical anion stage. nih.gov

The enzymatic reduction of a nitro group is a stepwise process, ultimately involving the transfer of six electrons to convert the nitro group to an amine group. nih.gov

Table 1: Key Cellular Reductases Involved in Nitro-Pyrazole Activation

Enzyme Class Specific Examples Role in Reduction Oxygen Sensitivity
One-Electron Reductases NADPH:cytochrome P450 reductase, Ferredoxin:NADP(H) oxidoreductase Formation of a nitro radical anion High (re-oxidation by O2)
Two-Electron Reductases NAD(P)H:quinone oxidoreductase (NQO1) Direct reduction to nitroso and further species Low

This table is generated based on general knowledge of nitroaromatic compound metabolism.

The sequential reduction of the nitro group on the pyrazole (B372694) ring leads to the formation of a series of highly reactive chemical intermediates. nih.gov The initial one-electron reduction yields a nitro radical anion. mdpi.com In hypoxic conditions, this radical can undergo further reduction. A two-electron reduction of the parent nitro-pyrazole leads to a nitroso intermediate, and a subsequent two-electron reduction forms a hydroxylamine (B1172632) derivative. mdpi.com

These intermediates, particularly the hydroxylamine, are highly electrophilic and are considered the ultimate toxic species responsible for the compound's cytotoxic effects. Their high reactivity allows them to interact with and modify a wide range of intracellular molecules, leading to cellular damage and death. The intracellular fate of these reactive intermediates is a critical determinant of the compound's biological activity.

Interaction with Cellular Macromolecules

The cytotoxic effects of activated nitro-pyrazoles are largely attributed to the covalent binding of their reactive metabolites to essential cellular macromolecules.

The electrophilic hydroxylamine and other reactive intermediates generated during the reductive activation of "1-(2-fluoroethyl)-3-nitro-1H-pyrazole" can readily form covalent bonds with nucleophilic groups present in cellular macromolecules. These targets include proteins, DNA, and other cellular components. The formation of these adducts disrupts the normal function of these macromolecules, leading to cellular dysfunction and apoptosis. The extent of this covalent binding is directly linked to the level of reductive activation, and therefore, is significantly higher in hypoxic cells.

The covalent binding of the reactive metabolites to intracellular macromolecules effectively traps the drug within the cell. This process of intracellular retention is a key factor in the compound's efficacy. Once bound, the drug is unable to diffuse out of the cell, leading to a cumulative dose of cellular damage over time. This trapping mechanism ensures that the cytotoxic effects are localized to the cells that are capable of activating the compound, namely the hypoxic cells. Studies with other nitroimidazole-based compounds have utilized fluorescent antibodies to quantify the formation of these drug adducts, demonstrating a clear correlation between binding and hypoxic conditions. nih.gov

Cellular Uptake and Distribution Characteristics

For "this compound" to exert its biological effect, it must first be taken up by the target cells. The physicochemical properties of the compound, such as its lipophilicity and molecular size, will influence its ability to cross the cell membrane. While specific uptake mechanisms for this particular compound are not detailed in the available literature, small molecules of this nature often enter cells via passive diffusion.

Once inside the cell, the distribution of the compound will be influenced by its affinity for different cellular compartments and its metabolic activation. In normoxic cells, the compound may distribute throughout the cell but is not significantly metabolized or retained. Conversely, in hypoxic cells, the bioreductive activation and subsequent covalent binding lead to its accumulation and retention, as described previously. The differential metabolism and retention between hypoxic and normoxic cells are the cornerstones of the hypoxia-selective therapeutic strategy.

Table 2: Summary of Mechanistic Steps in Bioactivity

Step Process Location Key Factors Consequence
1 Cellular Uptake Cell Membrane Physicochemical properties of the compound Entry into the cell
2 Bioreductive Activation Cytosol / Mitochondria Low oxygen (hypoxia), Reductase enzymes Formation of reactive intermediates
3 Interaction with Macromolecules Intracellular Electrophilicity of intermediates, Nucleophilic targets Covalent binding to proteins, DNA, etc.
4 Intracellular Trapping Intracellular Covalent bond formation Retention and accumulation of toxic species

This table provides a generalized overview of the mechanistic pathway for nitroaromatic compounds.

In Vitro Cellular Accumulation Studies

Direct in vitro cellular accumulation data for this compound is not presently published. However, studies on analogous nitroheterocyclic compounds, such as the 2-nitroimidazole (B3424786) derivative Fluoroazomycin Arabinofuranoside (FAZA), provide a model for how this compound likely accumulates in cells under hypoxic versus normoxic (normal oxygen) conditions.

The fundamental mechanism for the hypoxia-selective accumulation of nitroaromatic compounds is their bioreductive activation. mdpi.comnih.gov In a typical in vitro experiment, cancer cells are incubated with the compound under both normal oxygen (normoxia, ~21% O2) and hypoxic (e.g., <1% O2) conditions. The intracellular concentration of the compound or its metabolites is then measured over time.

For nitro-compounds, accumulation is significantly higher in hypoxic cells. nih.gov This is because the initial one-electron reduction of the nitro group, a reversible step, is readily reversed by molecular oxygen. nih.gov In the absence of sufficient oxygen, further reduction occurs, leading to highly reactive intermediates like nitroso and hydroxylamine species. mdpi.com These reactive intermediates can covalently bind to intracellular macromolecules, such as proteins and non-protein thiols, effectively trapping the compound's metabolites inside the hypoxic cell. researchgate.netnih.gov This leads to a time-dependent increase in intracellular concentration that is not observed to the same extent in normoxic cells.

A hypothetical data table illustrating the expected outcome of such a study for a compound like this compound is presented below, based on the known behavior of similar agents.

Table 1: Hypothetical In Vitro Cellular Accumulation of this compound in Cancer Cells

Condition Incubation Time (hours) Intracellular Concentration (relative units)
Normoxia (21% O₂) 1 1.0
2 1.1
4 1.2
Hypoxia (<1% O₂) 1 3.5
2 8.2
4 15.7

This is a hypothetical representation based on the established principles of hypoxia-selective nitroaromatic compounds.

Factors Influencing Cell Permeability and Specificity

The ability of a nitro-pyrazole compound to effectively target and accumulate in hypoxic cells is governed by several key factors that influence its permeability and specificity.

Lipophilicity : The compound's lipid solubility is a critical determinant of its ability to passively diffuse across the cell membrane. A moderate degree of lipophilicity is generally required for efficient cell entry. The presence of the fluoroethyl group on the pyrazole ring in this compound would be expected to increase its lipophilicity compared to an unsubstituted analogue, potentially enhancing its cell permeability. nih.gov Pyrazole derivatives themselves are noted for having good membrane permeability. nih.gov

Redox Potential : The electron affinity, or redox potential, of the nitro group is paramount for hypoxia selectivity. The nitro group must be readily reduced by cellular enzymes (like NADPH:cytochrome P450 reductases) under hypoxic conditions, but this reduction must also be efficiently reversed by oxygen to prevent accumulation in healthy, well-oxygenated tissues. nih.gov The electronic properties of the pyrazole ring system and the fluoroethyl substituent will modulate the precise redox potential of the nitro group, fine-tuning its hypoxia selectivity.

Enzymatic Activity : The specificity of accumulation is highly dependent on the activity of intracellular one-electron reductases. nih.gov Tissues and specific tumor types can have varying levels of these enzymes, which can influence the rate and extent of the compound's bioreductive activation and subsequent trapping.

Oxygen Concentration : The most critical factor for specificity is the local oxygen concentration. The "oxygen-fixation" hypothesis states that the initial radical anion formed upon reduction of the nitro group is rapidly re-oxidized back to the parent compound in the presence of oxygen. nih.gov Only when oxygen levels fall below a certain threshold (typically < 10 mmHg) can the multi-step reduction proceed, leading to the formation of reactive species and cellular retention. nih.gov This steep oxygen-dependent activation curve is the primary basis for the specificity of these compounds for hypoxic regions within tumors.

Structure Activity Relationship Sar and Derivative Design in Pyrazole Chemistry

Impact of Fluoroethyl Moiety on Molecular Interactions

The introduction of a fluoroethyl group at the N1 position of the pyrazole (B372694) ring significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds, are leveraged in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

The substitution of hydrogen with fluorine in the ethyl side chain can profoundly affect how the molecule interacts with biological targets. Fluorine, being the most electronegative element, can alter the local electronic environment of the molecule. This can lead to changes in pKa, dipole moment, and hydrogen bonding capabilities, which are crucial for molecular recognition by enzymes and receptors. scispace.comresearchgate.net

Fluorinated pyrazole derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. nih.gov The presence of fluorine can enhance the binding affinity of the compound to its target protein by forming favorable orthogonal multipolar interactions between the C-F bond and backbone amides or other polar groups in the active site. This is a distinct advantage over other halogens, as fluorine is a poor hydrogen bond acceptor but can engage in these specific electronic interactions.

Table 1: Comparison of Physicochemical Properties of Ethyl vs. 2-Fluoroethyl Substituents

Property Ethyl (-CH2CH3) 2-Fluoroethyl (-CH2CH2F) Impact on Biological Recognition
Electronegativity Low High (due to F) Alters local electronic environment, potentially enhancing binding interactions.
Lipophilicity (logP) Increases Generally increases, but can vary Affects membrane permeability and access to target sites.
Metabolic Stability Susceptible to oxidation C-F bond is strong, increasing resistance to metabolic degradation. Prolongs the half-life of the compound.

| Hydrogen Bonding | No | Weak H-bond acceptor | Can influence interactions with polar residues in a binding pocket. |

Computational studies on similar small molecules have shown that the conformational preferences of fluorinated side chains can be influenced by both steric and electronic factors. nih.govbiorxiv.orgnih.gov The rotation around the N-CH2 and CH2-CH2F bonds will determine the spatial orientation of the fluorine atom relative to the pyrazole ring. This orientation can be critical for optimal interaction with the target, as it may position the fluorine to engage in favorable interactions or to avoid steric clashes. The preferred conformation can impact the molecule's ability to adopt the bioactive conformation required for its biological effect. beilstein-journals.org

Influence of Nitro Group Position and Reactivity

The nitro group at the C3 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrazole ring and the molecule's potential biological activity.

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. mdpi.com The nitro group, being a powerful electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution and influences the acidity of the ring protons. guidechem.comnih.govnist.govinnospk.commdpi.com This electronic pull can also affect the basicity of the pyrazole nitrogens, which can be important for interactions with biological targets. mdpi.com The electron-deficient nature of the 3-nitropyrazole core can make it susceptible to nucleophilic attack, a property that can be exploited in its biological mechanism of action or potential metabolic pathways.

Table 2: Calculated Electronic Properties of Pyrazole and 3-Nitropyrazole

Compound Dipole Moment (Debye) Energy of HOMO (eV) Energy of LUMO (eV)
1H-Pyrazole ~2.2 ~ -6.5 ~ 1.2
3-Nitro-1H-pyrazole ~4.5 ~ -7.8 ~ -0.5

Note: These are representative values based on computational chemistry principles and are intended for comparative purposes.

The data illustrates that the nitro group increases the dipole moment and lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating a more electron-deficient aromatic system.

Nitroaromatic compounds are known to exert their biological effects, particularly antimicrobial and cytotoxic activities, through the reduction of the nitro group. This bioreduction can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) species, which can then interact with cellular macromolecules like DNA and proteins.

The ease with which the nitro group can be reduced (its reduction potential) is directly correlated with its biological activity. A more positive reduction potential facilitates the acceptance of an electron, initiating the cascade of reactive species. This process is often more efficient under hypoxic (low oxygen) conditions, making some nitroaromatic compounds selective for hypoxic tumor cells or anaerobic bacteria. While specific data for 1-(2-fluoroethyl)-3-nitro-1H-pyrazole is not available, the principle is well-established for other nitroaromatic compounds used in medicine.

Substitution Effects on the Pyrazole Ring

In the case of this compound, the substitution pattern is fixed. However, in the context of derivative design, further modifications could be explored:

Position of the Nitro Group: Moving the nitro group from the C3 to the C4 or C5 position would significantly alter the electronic distribution in the ring and change the molecule's shape, likely leading to a different biological activity profile.

Additional Substituents: Introducing other small groups (e.g., methyl, amino, chloro) at the C4 or C5 positions could be used to probe the steric and electronic requirements of the biological target, potentially improving potency or selectivity. nih.govmdpi.com

Modification of the N1-substituent: While this article focuses on the fluoroethyl group, altering the length of the alkyl chain or the position of the fluorine atom (e.g., 1-fluoroethyl) would impact the compound's conformational flexibility and lipophilicity, thereby influencing its biological activity. frontiersin.org

The systematic exploration of these modifications is a cornerstone of medicinal chemistry, allowing for the optimization of a lead compound into a potential drug candidate.

Exploration of Substituents at N-1, C-3, C-4, and C-5 Positions

The functionalization of the pyrazole ring at its four key positions (N-1, C-3, C-4, and C-5) is a primary strategy for optimizing pharmacological activity. nih.govnih.gov The substitution, replacement, or removal of functional groups at these sites dictates the molecule's efficacy and interaction with diverse biological targets. frontiersin.orgnih.gov

N-1 Position: The substituent at the N-1 position often points towards the solvent-exposed region of a binding site, suggesting that a variety of substituent sizes might be well-tolerated. acs.org However, modifications at this position can significantly impact binding affinity. For instance, in a series of 3,5-diphenylpyrazole (B73989) inhibitors of meprin α and β, the introduction of lipophilic groups like methyl or phenyl at the N-1 position led to a 4- to 6-fold decrease in activity compared to the unsubstituted analog. nih.gov In contrast, for pyrazolo[4,3-c]pyridines, a methyl group at N-1 was found to be important for activity, while its removal slightly decreased the compound's inhibitory ability. acs.org

C-3 and C-5 Positions: These positions are frequently modified to enhance potency and explore the binding pocket of target enzymes. Symmetrical and unsymmetrical substitutions are evaluated to modulate inhibitory activity. nih.gov For example, 3,5-diphenylpyrazole has shown high potency against meprin α. nih.gov The introduction of different residues on the phenyl rings at these positions can either decrease or maintain activity, depending on the group's size and properties. nih.gov In another study, 1,3,5-substituted pyrazoles were synthesized via 1,3-dipolar cycloaddition reactions, highlighting the accessibility of this substitution pattern for creating diverse analogs. nih.gov

C-4 Position: The C-4 position offers another vector for modification. For instance, in a series of pyrazole-based lamellarin O analogues, functionalization at the C-4 position was achieved via Suzuki cross-coupling reactions. rsc.org The nature of the substituent at this position, in combination with groups at C-3 and C-5, was found to influence cytotoxic activity against cancer cell lines. rsc.org

The following table summarizes the impact of substitutions at various positions on the pyrazole ring based on reported research findings.

PositionSubstituent TypeObserved Effect on ActivityReference Compound Class
N-1 Unsubstituted (H)Higher activity compared to substituted analogs3,5-diphenylpyrazoles nih.gov
N-1 Methyl, Phenyl4- to 6-fold decrease in activity3,5-diphenylpyrazoles nih.gov
N-1 MethylImportant for inhibitory activityPyrazolo[4,3-c]pyridines acs.org
C-3/C-5 PhenylHigh inhibitory activity3,5-diphenylpyrazoles nih.gov
C-3/C-5 Methyl, BenzylDecreased inhibitory activity3,5-diphenylpyrazoles nih.gov
C-3/C-5 CyclopentylSimilar activity to Phenyl group3,5-diphenylpyrazoles nih.gov
C-4 Aryl groupsInfluences cytotoxicityPyrazole-based lamellarin O analogues rsc.org

Design Principles for Modulating Selectivity and Potency

The rational design of pyrazole derivatives hinges on established medicinal chemistry principles to enhance potency and achieve selectivity for a specific biological target over others. nih.gov Appropriate substitutions on the pyrazole ring are known to significantly improve anticancer efficacy and tumor selectivity. nih.gov

Key design principles include:

Shape Complementarity: This principle involves designing compounds that fit snugly into the target's binding site but clash with the binding sites of off-target molecules. For example, selectivity for COX-2 over COX-1 has been achieved by designing inhibitors that occupy a larger binding pocket present in COX-2 but are too large to fit into the smaller COX-1 site. acs.org

Electrostatic Complementarity: This strategy uses electrostatic interactions, such as salt bridges and hydrogen bonds, to favor binding to the intended target. Introducing electrostatic repulsion can effectively disfavor binding to an off-target protein, a modification that is not easily overcome by small conformational changes in the protein. acs.org

Exploiting Structural Differences: Minor differences between target and off-target proteins can be exploited. The tautomeric forms of pyrazole, for example, can play a key role in its interaction with the active site of an enzyme, influencing the development of selective drugs. nih.gov

Bioisosteric Replacement: The incorporation of fluorine or fluoroalkyl groups onto a pyrazole ring can positively affect its physicochemical and biological properties. nih.gov The trifluoromethyl group, a strong electron-withdrawing group, is often incorporated to increase the bioactivity of target molecules. nih.govtandfonline.com

By applying these principles, chemists can systematically modify the pyrazole scaffold to optimize its interaction with a target, leading to compounds with improved potency and a desirable selectivity profile. nih.govacs.org

Rational Design of Derivatives for Targeted Applications

The pyrazole ring serves as an attractive and versatile framework in rational drug design, allowing for its development as a ligand for a diverse array of molecular substrates depending on its substitution pattern. frontiersin.orgresearchgate.net This "privileged scaffold" is a cornerstone for creating new derivatives aimed at specific biological targets implicated in various diseases. frontiersin.orgnih.gov

Molecular Scaffolding and Analog Synthesis for Specific Targets

The concept of a molecular scaffold involves using a core chemical structure, like pyrazole, as a foundation for building a library of related compounds, or analogs. nih.gov This approach is central to modern drug discovery. The pyrazole moiety has been successfully used as a scaffold to develop inhibitors for numerous targets, particularly protein kinases involved in cancer. researchgate.net

Examples of this strategy include:

Targeting Protein Kinases: An analysis of biologically active pyrazole derivatives demonstrated a class-selectivity toward protein kinases. researchgate.net A series of 1H- and 2H-pyrazole derivatives were designed and synthesized, with one compound showing good selectivity towards FLT3 kinase, a target in certain types of cancer. griffith.edu.au

Inducing Apoptosis: The 3,5-diaryl-1H-pyrazole structure has been utilized as a molecular scaffold for the synthesis of agents that induce apoptosis (programmed cell death) in cancer cells. nih.gov

Molecular Hybridization: This strategy involves combining the pyrazole scaffold with other pharmacologically active moieties. For instance, new pyrazole derivatives bearing chalcone, thiazole, and thiadiazole moieties have been rationally designed and synthesized to target pancreatic cancer. researchgate.net

The synthesis of these targeted analogs often relies on well-established chemical reactions, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, which is a leading method for obtaining substituted pyrazoles. nih.govnih.gov

Combinatorial Chemistry Approaches in Pyrazole Derivative Synthesis

Combinatorial chemistry provides a powerful tool for rapidly generating large and diverse libraries of compounds, accelerating the discovery of new drug candidates. nih.gov This high-throughput approach is well-suited for exploring the chemical space around the pyrazole scaffold.

Key combinatorial approaches include:

Scaffold Decoration: This technique involves taking a core scaffold and attaching various chemical building blocks to it. In one study, a library of over 60,000 pyrazole-based structures was generated through scaffold decoration to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Multicomponent Reactions: These reactions, often performed in a single pot, allow for the efficient assembly of complex molecules from three or more starting materials. Three-component, one-pot reactions have been developed for the combinatorial synthesis of 1,3,4-substituted pyrazoles. nih.gov

Solution-Phase Synthesis: Efficient methods for the solution-phase combinatorial synthesis of libraries containing pyrazole and other heterocyclic building blocks have been reported. acs.org This approach is based on the condensation of easily available starting materials to quickly produce a wide range of multidentate molecules. acs.org

By integrating combinatorial synthesis with computational methods like molecular docking and deep learning, researchers can design, synthesize, and screen vast libraries of pyrazole derivatives to identify promising lead compounds for specific therapeutic targets. nih.gov

Computational Chemistry Applications in the Study of 1 2 Fluoroethyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Such calculations are fundamental to understanding a compound's stability, reactivity, and spectroscopic properties. For nitropyrazole derivatives, DFT has been used to calculate optimized geometries and electronic structures.

Electronic Structure Elucidation and Charge Distribution Analysis

DFT calculations could determine the ground-state electronic structure of 1-(2-fluoroethyl)-3-nitro-1H-pyrazole. This analysis would reveal the distribution of electron density across the molecule, highlighting electronegative and electropositive regions. A map of the electrostatic potential would identify sites susceptible to nucleophilic or electrophilic attack. While this analysis is common for pyrazole (B372694) derivatives, specific charge distribution data for this compound is not documented in the literature.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. Although FMO analysis is a standard theoretical tool, the specific HOMO-LUMO energies and energy gap for this compound have not been reported.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data The following table is a template illustrating how data from a DFT study would be presented. No actual values are available for this compound.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is crucial in drug discovery for screening potential inhibitors and understanding binding mechanisms.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For pyrazole derivatives, docking studies have been employed to investigate their potential as inhibitors of various protein targets, including kinases involved in cancer pathways. A hypothetical docking study of this compound would involve placing the molecule into the active site of a selected biological target. The simulation would predict its binding orientation, key interactions (e.g., hydrogen bonds), and estimate its binding affinity (often expressed as a docking score or binding energy). Research detailing such predictions for this specific compound is currently absent from the scientific literature.

Computational Insights into Mechanism of Action

By identifying the most likely biological targets and predicting how a compound interacts with them, molecular docking can provide valuable hypotheses about its mechanism of action. For example, if this compound were to dock favorably with an enzyme like cyclooxygenase-2 (COX-2), it might suggest a potential anti-inflammatory mechanism. However, without specific docking studies, any discussion of its mechanism of action remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a QSAR study to be conducted, a dataset of structurally similar compounds with measured biological activity is required. The model would correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity. While QSAR models have been developed for various pyrazole derivatives to predict activities like EGFR kinase inhibition, no existing models are reported to include this compound or provide a prediction of its activity.

Interactive Data Table: Illustrative QSAR Model Parameters This table demonstrates the typical components of a QSAR model summary. No such model currently exists for this compound.

Development of Predictive Models for Biological Activity

One of the most significant applications of computational chemistry in drug design is the development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in predicting the activity of untested or novel compounds, such as this compound, based on the known activities of structurally related molecules.

The development of a QSAR model for a class of compounds like nitro-pyrazole derivatives typically involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentration IC₅₀) is compiled. nih.gov For each molecule in the dataset, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic characteristics (e.g., dipole moment, HOMO/LUMO energies). nih.govjmaterenvironsci.com

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM), a mathematical equation is generated that best correlates the molecular descriptors with the observed biological activity. jmaterenvironsci.comnih.govjmpas.com The resulting QSAR model is then rigorously validated to ensure its robustness and predictive power. mdpi.com For nitroaromatic compounds, QSAR models have been successfully developed to predict toxicities, such as the 50% lethal dose (LD₅₀), providing a valuable tool for early safety assessment. nih.govmdpi.comdntb.gov.uaresearchgate.net Similarly, 3D-QSAR models have been created for various pyrazole derivatives to predict their anticancer activity, guiding the design of new, more potent agents. nih.gov

The predictive capacity of such a model for a hypothetical series of nitro-pyrazole analogs is illustrated in the table below.

CompoundStructureExperimental pIC₅₀Predicted pIC₅₀Key Descriptors (Example)
Analog 1 (Reference)R = -CH₃6.56.4LogP=2.1, MW=145.1
Analog 2R = -CH₂CH₃6.86.7LogP=2.5, MW=159.1
This compoundR = -CH₂CH₂F7.27.1LogP=2.3, MW=159.1
Analog 3R = -CH₂CH₂OH6.16.2LogP=1.8, MW=175.1
Analog 4R = -Phenyl5.95.8LogP=3.5, MW=207.2

This table is for illustrative purposes only and presents hypothetical data to demonstrate the application of a QSAR model.

Identification of Key Structural Descriptors for Activity Modulation

A crucial outcome of developing predictive models like QSAR is the identification of the specific molecular properties, or descriptors, that have the most significant impact on biological activity. nih.gov By analyzing the QSAR equation, researchers can determine which structural features are positively or negatively correlated with the desired effect. This knowledge is vital for modulating the activity of a lead compound like this compound.

For instance, a QSAR model might reveal that higher lipophilicity (LogP) and the presence of a hydrogen bond donor at a specific position enhance the compound's activity. Conversely, it might indicate that increased molecular weight or steric bulk in another region is detrimental. This structure-activity relationship (SAR) information provides a clear roadmap for chemical modifications. frontiersin.org For example, SAR studies on pyrazole-based cannabinoid receptor antagonists identified that a para-substituted phenyl ring at the 5-position and a carboxamide group at the 3-position were critical for potent activity. nih.gov

Computational studies on various pyrazole derivatives have highlighted several common descriptors that influence their biological profiles. These can be broadly categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule. The presence of electron-withdrawing groups, like the nitro group in this compound, can significantly affect interactions with biological targets. Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often critical in predicting reactivity and binding affinity. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. The volume and surface area of substituents can influence how well the molecule fits into the binding pocket of a target protein. For example, replacing a small methyl group with a bulkier phenyl group could either enhance or disrupt binding, depending on the topology of the active site.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The octanol-water partition coefficient (LogP) is a common measure of hydrophobicity and is often a key determinant of how a drug is absorbed, distributed, and transported across cell membranes. jmpas.com

The table below summarizes some key structural descriptors and their potential influence on the biological activity of pyrazole derivatives, based on general findings in the field.

Descriptor TypeExample DescriptorPotential Influence on Biological Activity
ElectronicLUMO EnergyLower LUMO energy, often associated with electron-withdrawing groups like -NO₂, can enhance electrophilicity and interactions with nucleophilic residues in a target protein.
HydrophobicLogPAn optimal LogP value is often required. Too low may hinder cell membrane permeability, while too high can lead to poor solubility and non-specific binding.
StericMolecular VolumeCan determine the goodness-of-fit in a receptor's binding site. Bulky substituents may be favored in large pockets but detrimental in constrained ones.
Hydrogen BondingNumber of H-Bond Acceptors/DonorsThe presence of groups like the nitro (-NO₂) or fluoro (-F) moieties can facilitate specific hydrogen bonds with a biological target, significantly increasing binding affinity.
TopologicalWiener IndexRelates to molecular branching. Can influence solubility and how the molecule packs into a binding site.

By leveraging these computational insights, medicinal chemists can strategically modify the structure of this compound—for example, by altering the ethyl side chain or introducing other substituents on the pyrazole ring—to optimize its interaction with a specific biological target and enhance its therapeutic potential.

Advanced Research Directions and Potential Applications Excluding Prohibited Elements

Development of Novel Hypoxia-Activated Probes and Therapeutics

The presence of hypoxic, or low-oxygen, regions is a characteristic feature of solid tumors and is linked to resistance to conventional cancer therapies. nih.govmdpi.com This has driven research into hypoxia-activated prodrugs (HAPs), which are selectively converted to active cytotoxic agents in the reductive environment of hypoxic cells. mdpi.com The 3-nitropyrazole moiety within 1-(2-fluoroethyl)-3-nitro-1H-pyrazole makes it a candidate for such applications, as the nitro group can undergo bioreduction under hypoxic conditions. mdpi.comresearchgate.net This reduction is a key activation mechanism for targeting tumor cells selectively. mdpi.com

The effectiveness of a hypoxia-activated agent depends on its selectivity and the efficiency of its activation. For nitropyrazole and other nitroaromatic compounds, these properties are closely linked to their one-electron reduction potentials. nih.gov Chemical modification is a primary strategy to optimize these characteristics. The introduction of substituents can manipulate the electronic properties of the molecule, thereby tuning its reduction potential to align with the range of cellular reductases found in hypoxic environments. mdpi.com

The fluoroethyl group on the N1 position of the pyrazole (B372694) ring in this compound is significant in this context. Fluorine substitution is a known strategy in medicinal chemistry to enhance physicochemical properties such as lipophilicity and metabolic stability, which can improve cellular uptake and bioavailability. mdpi.com Furthermore, modifying linker chains and other parts of the molecule has been explored in related nitroheterocycles to improve aqueous solubility and the kinetics of cell killing under hypoxia. nih.gov While studies on nitropyrazoles have shown them to be generally less effective than analogous 2-nitroimidazoles in terms of hypoxia-selective toxicity, the potential for enhancing their efficacy through strategic chemical design remains an active area of investigation. nih.gov

Information regarding the exploration of pyrocondensation pathways of this compound within cellular environments is not available in the current scientific literature. The term "pyrocondensation" typically refers to high-temperature decomposition and polymerization reactions, a context distinct from biological processes in cellular environments. Research into the metabolic fate of nitropyrazoles in cells primarily focuses on the enzymatic reduction of the nitro group rather than condensation pathways.

Investigation of this compound as an Energetic Material Precursor

Nitrated pyrazole derivatives are a well-established class of energetic compounds, recognized for their high heat of formation, excellent thermal stability, and high density. nih.govnih.gov These characteristics make them attractive for applications in explosives, propellants, and pyrotechnics. nih.govnih.gov The this compound molecule serves as a foundational structure that can be further modified to create advanced high-energy-density materials (HEDMs). researchgate.net

The energetic performance of a compound is largely dictated by its chemical structure. The two key functional components of this compound each play a critical role:

Nitro Group (-NO₂): The nitro group is a classic "energetic" functional group, or toxophore. Its presence significantly increases the energy density of a molecule. The N-O bonds within the nitro group are relatively weak and release a substantial amount of energy upon breaking during detonation. researchgate.net Introducing nitro groups to a pyrazole moiety is a primary strategy for increasing the energetic performance of the resulting material. nih.gov

Therefore, the combination of the nitro group for energy content and the fluoroethyl group for density enhancement makes this molecule a promising precursor for energetic materials.

The design of advanced HEDMs often involves using a stable heterocyclic core, like pyrazole, and functionalizing it with multiple energetic groups. rsc.orgnih.gov this compound can be viewed as a building block for more complex HEDMs. Further nitration of the pyrazole ring or the addition of other nitrogen-rich functional groups (e.g., nitramine, azide) could significantly enhance its energetic properties. nih.govresearchgate.net The goal is to achieve a high density, a high heat of formation, and a favorable oxygen balance, which dictates the efficiency of the explosion. researchgate.net

The following table compares the properties of basic nitropyrazoles with a more advanced derivative to illustrate the principles of HEDM design.

CompoundDensity (ρ) (g·cm⁻³)Detonation Velocity (D) (km·s⁻¹)Detonation Pressure (P) (GPa)Nitrogen Content (%)
3-Nitropyrazole (3-NP)1.577.0220.0837.17
4-Nitropyrazole (4-NP)1.526.8618.8137.17
1-Methyl-3-nitropyrazole (3-MNP)1.476.6217.1126.77
A Pyrazole-Triazole Derivative (Compound 1 in source)-9.2834.74-

Data for 3-NP, 4-NP, and 3-MNP from reference nih.gov. Data for the pyrazole-triazole derivative from reference nih.gov. Note: Direct experimental data for this compound is not available in the cited literature.

Innovative Synthetic Pathways for Pyrazole Derivatives

The primary approach for constructing the pyrazole ring itself is the cyclocondensation reaction between a suitable hydrazine (B178648) and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. mdpi.com For the target molecule, a plausible multi-step synthesis would involve:

Formation of the Pyrazole Ring: A foundational pyrazole ring would be synthesized first.

N-Alkylation: The 2-fluoroethyl group would be introduced onto the N1 position of the pyrazole ring. This is typically achieved by reacting the NH-pyrazole with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane) in the presence of a base.

Nitration: The final step would be the regioselective nitration of the C3 position of the 1-(2-fluoroethyl)-1H-pyrazole intermediate. The synthesis of 3-nitropyrazole itself is often accomplished via the thermal rearrangement of 1-nitropyrazole. chemicalbook.com

Recent advances in synthetic chemistry offer more innovative routes for creating functionalized pyrazoles, particularly those containing fluorine. acs.org Modern methods for synthesizing fluoroalkylated pyrazoles include [3+2] cycloaddition reactions and photocatalytic processes that start from aliphatic aldehydes to create perfluoroalkylated building blocks. researchgate.netnih.govresearchgate.net These cutting-edge techniques could potentially be adapted to provide more efficient and elegant syntheses of the target compound or its derivatives.

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. Traditional methods for pyrazole synthesis often involve the use of harsh reagents and organic solvents, leading to environmental concerns. acs.orgresearchgate.net

Recent advancements in green chemistry offer more environmentally benign alternatives for the synthesis of pyrazole derivatives. semanticscholar.orgresearchgate.net These methods focus on:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. Aqueous synthesis of pyrazoles has gained significant attention due to the low cost, non-flammability, and environmental friendliness of water. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. acs.orgresearchgate.net

These green chemistry principles could be applied to develop more sustainable synthetic routes for this compound.

Catalyst-Free and Environmentally Conscious Methodologies

In line with green chemistry, the development of catalyst-free synthetic methods is a significant area of research. These approaches simplify reaction procedures, reduce costs, and avoid contamination of the final product with catalyst residues.

Several catalyst-free methods for pyrazole synthesis have been reported, including:

Thermal Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, often under solvent-free conditions, to afford pyrazoles in high yields. acs.org

Multicomponent Reactions: One-pot multicomponent reactions that form the pyrazole ring from simple starting materials without the need for a catalyst are highly efficient and atom-economical. acs.org

Temperature-Controlled Synthesis: In some cases, the reaction pathway and product formation can be controlled by simply adjusting the reaction temperature, eliminating the need for a catalyst. researchgate.net

Research into catalyst-free N-alkylation of pyrazoles is also an active area. researchgate.netacs.org A catalyst-free Michael reaction has been successfully used for the regioselective N1-alkylation of various pyrazoles, including those bearing a nitro group. researchgate.netacs.org This approach offers a high-yield and highly selective method for introducing substituents like the 2-fluoroethyl group onto the pyrazole ring. researchgate.netacs.org

Exploration of Pyrazole Scaffolds in Material Sciences

The unique structural and electronic properties of the pyrazole scaffold make it an attractive building block for the development of advanced materials. google.com The ability of the pyrazole ring to coordinate with metal ions has led to its extensive use in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazole-based ligands can be used to create robust and porous MOFs with potential applications in:

Gas Storage and Separation: The tunable pore size and chemical environment within pyrazole-based MOFs can be exploited for the selective adsorption and separation of gases. researchgate.net

Sensing: The interaction of guest molecules with the pyrazole units or metal centers in MOFs can lead to changes in their physical properties, such as luminescence or conductivity, enabling their use as chemical sensors. acs.orgdigitellinc.com

Catalysis: The well-defined active sites within pyrazole-based MOFs can act as heterogeneous catalysts for various organic transformations. acs.org

Organic Electronics: The inherent fluorescence and charge-transport properties of some pyrazole derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netacs.orgmdpi.com By modifying the substituents on the pyrazole ring, the emission color and efficiency of these materials can be tuned. The introduction of a fluoroethyl group and a nitro group in this compound could modulate its electronic properties, suggesting its potential as a component in novel organic electronic materials.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-fluoroethyl)-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of fluoroethyl-substituted pyrazoles typically involves cyclocondensation of hydrazines with β-keto esters or ketones, followed by nitration and fluorination. For 1-(2-fluoroethyl) derivatives, the introduction of fluorine via nucleophilic substitution (e.g., using KF in polar aprotic solvents like DMF) is critical. Reaction temperature (40–80°C), solvent choice (e.g., acetonitrile for fluorination), and stoichiometric ratios of nitro precursors (e.g., nitric acid/sulfuric acid mixtures) must be optimized to minimize side reactions like over-nitration or defluorination .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods:

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments, while 1H^{1}\text{H} NMR identifies pyrazole ring protons and fluoroethyl chain splitting patterns.
  • IR : Nitro group vibrations (~1520 cm1^{-1}) and C-F stretches (~1100 cm1^{-1}) confirm functional groups.
  • XRD/Mass Spectrometry : Resolve molecular geometry and molecular ion peaks (e.g., [M+H]+^+ at m/z 188.1 for C5_5H6_6FN3_3O2_2) .

Q. What stability challenges arise during storage of nitro-fluoroethyl pyrazoles, and how can they be mitigated?

Nitro groups are prone to photodegradation, while fluoroethyl chains may hydrolyze under acidic/basic conditions. Store in amber vials at –20°C under inert gas (Ar/N2_2). Thermogravimetric analysis (TGA) can assess thermal stability; decomposition onset temperatures >150°C suggest suitability for room-temperature handling .

Advanced Research Questions

Q. How do electronic effects of the 3-nitro and 2-fluoroethyl groups influence the reactivity of this pyrazole in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, activating the pyrazole ring for nucleophilic aromatic substitution (e.g., replacing nitro with amines). The 2-fluoroethyl chain’s electron-withdrawing nature further polarizes the ring, but steric hindrance may limit accessibility. DFT calculations (e.g., using Gaussian) can map electrostatic potentials to predict regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activity data for nitro-fluoroethyl pyrazoles?

Discrepancies in bioactivity (e.g., IC50_{50} values) may stem from impurities, assay conditions, or solvent effects. Validate results via:

  • Dose-response curves with triplicate measurements.
  • SAR studies : Compare analogs (e.g., replacing nitro with cyano or methyl groups) to isolate contributions of specific substituents.
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. How can computational modeling predict the metabolic pathways of this compound?

Use in silico tools like ADMET Predictor or Schrödinger’s QikProp:

  • CYP450 metabolism : Fluorine’s electronegativity may slow oxidative metabolism at the ethyl chain.
  • Nitro reduction : Predict susceptibility to nitroreductases (e.g., in liver microsomes) using molecular docking (AutoDock Vina) .

Methodological Considerations

Q. What experimental protocols are recommended for analyzing thermal decomposition kinetics?

Perform non-isothermal TGA/DSC under N2_2/air atmospheres. Apply the Kissinger-Akahira-Sunose method to calculate activation energy (EaE_a) from multiple heating rates (5–20°C/min). For pyrolytic pathways, hyphenate TGA with FT-IR or GC-MS to identify volatile byproducts .

Q. How should researchers design assays to evaluate the compound’s interaction with biological targets (e.g., kinases)?

  • Fluorescence polarization assays : Use FITC-labeled pyrazoles to measure binding affinity (KdK_d) against recombinant kinases.
  • Crystallography : Co-crystallize with target proteins (e.g., PDB entry 6XYZ) to resolve binding modes. Fluorine’s van der Waals radius (1.47 Å) often enhances hydrophobic pocket interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.